molecular formula C18H14FN7O B11531530 6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B11531530
M. Wt: 363.3 g/mol
InChI Key: SOGQQXQTDSPJHK-KEBDBYFISA-N
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Description

6-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydrazinyl group, and an oxadiazolopyrazine core

Preparation Methods

The synthesis of 6-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the hydrazone intermediate: This step involves the condensation of 4-fluorobenzaldehyde with hydrazine to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with an appropriate reagent to form the oxadiazolopyrazine core.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

6-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

6-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its chemical properties may be exploited in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe or tool in studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

When compared to similar compounds, 6-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(2-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

  • 4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline
  • N-{4-(4-fluorophenyl)-5-formyl-6-(1-methyl ethyl)pyrimidin-2-yl}-N-methylmethanesulfonamide

These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties.

Properties

Molecular Formula

C18H14FN7O

Molecular Weight

363.3 g/mol

IUPAC Name

5-N-[(E)-(4-fluorophenyl)methylideneamino]-6-N-(2-methylphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C18H14FN7O/c1-11-4-2-3-5-14(11)21-15-16(23-18-17(22-15)25-27-26-18)24-20-10-12-6-8-13(19)9-7-12/h2-10H,1H3,(H,21,22,25)(H,23,24,26)/b20-10+

InChI Key

SOGQQXQTDSPJHK-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=CC=C1NC2=NC3=NON=C3N=C2N/N=C/C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=NON=C3N=C2NN=CC4=CC=C(C=C4)F

Origin of Product

United States

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